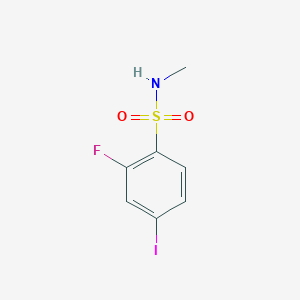

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H7FINO2S |

|---|---|

Molecular Weight |

315.11 g/mol |

IUPAC Name |

2-fluoro-4-iodo-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7FINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

InChI Key |

RRSDEKCXLLUOHX-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)I)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves several steps. One common method includes the iodination of 2-fluoro-N-methylbenzene-1-sulfonamide using iodine and a suitable oxidizing agent . The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in biochemical research .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide with structurally related sulfonamides derived from the evidence:

Key Observations :

- Iodine vs. Methyl/Amino Groups: The iodine atom in the target compound increases molecular weight and lipophilicity compared to analogs with methyl (e.g., 2-Fluoro-N,3-dimethylbenzene-1-sulfonamide) or amino groups (e.g., 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide). This could enhance membrane permeability but reduce aqueous solubility .

- N-Substituents : The N-methyl group in the target compound contrasts with bulkier substituents like N-phenyl () or N-(3-oxocyclopentyl) (). Smaller N-substituents may improve metabolic stability by reducing steric hindrance .

Spectroscopic and Analytical Data

- NMR: Fluorine and iodine substituents would produce distinct chemical shifts. For example, in 5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide, the ¹H NMR shows deshielded aromatic protons near fluorine (δ 7.2–7.8 ppm) .

- HRMS : reports HRMS with <1 ppm error, suggesting precise mass confirmation for sulfonamides .

- IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) are characteristic, though the N-methyl group in the target compound would eliminate N-H signals .

Biological Activity

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of fluorine and iodine substituents, enhances its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

The chemical formula for this compound is with a molecular weight of 315.11 g/mol. The compound's structure includes a sulfonamide group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H7FINO2S |

| Molecular Weight | 315.11 g/mol |

| IUPAC Name | 2-fluoro-4-iodo-N-methylbenzenesulfonamide |

| InChI | InChI=1S/C7H7FINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

| SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)I)F |

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with various proteins. The sulfonamide moiety allows the compound to mimic natural substrates, facilitating its binding to enzyme active sites. This interaction can lead to the inhibition of key metabolic pathways, such as:

- Enzyme Inhibition : The compound effectively inhibits enzymes involved in cancer cell proliferation.

- Protein Interactions : It disrupts protein-protein interactions crucial for tumor growth and survival.

Biological Activity Studies

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising results in inhibiting MEK1 and PI3K pathways, which are often dysregulated in various cancers.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound significantly reduced the phosphorylation of ERK1/2 and Akt in cultured tumor cells (A549 and D54 cell lines). The compound exhibited:

- IC50 Values : The effective concentration required to inhibit 50% of the enzyme activity was established through Western blot analysis.

| Cell Line | IC50 (µM) | Effect on pERK1/2 (%) | Effect on pAkt (%) |

|---|---|---|---|

| A549 | 5.0 | 67 | 95 |

| D54 | 3.5 | 75 | 90 |

Comparative Analysis with Similar Compounds

Compared to other sulfonamide derivatives, such as sulfanilamide, this compound exhibits enhanced reactivity due to its halogen substitutions. This makes it a more versatile candidate in drug design.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Lacks halogen substituents | Antimicrobial |

| 2-Fluoro-N-methylbenzene-1-sulfonamide | Fluorine enhances binding affinity | Moderate anticancer activity |

| This compound | Fluorine & iodine increase potency | Significant anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide, and what are the critical reaction conditions to ensure high yield and purity?

- Methodological Answer : The synthesis typically begins with sulfonation of a fluorinated benzene derivative, followed by iodination and N-methylation. For example, chlorosulfonic acid can introduce the sulfonyl chloride group to 2-fluoro-4-iodobenzene, which is subsequently treated with methylamine to form the sulfonamide . Key conditions include:

- Temperature control (0–5°C during sulfonation to avoid side reactions).

- Solvent selection (dichloromethane or DMF for solubility and reactivity).

- Purification via recrystallization or column chromatography to isolate the product.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions and methyl group integration .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 315.11 g/mol for CHFINOS) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related sulfonamides .

Q. What are the solubility characteristics of this compound in common organic solvents, and how does this influence its use in reaction protocols?

- Methodological Answer : The compound is sparingly soluble in polar solvents like water but dissolves in DMF, DMSO, or dichloromethane. Solubility tests using UV-Vis spectroscopy or gravimetric analysis can optimize reaction media. For example, DMF enhances reactivity in nucleophilic substitutions due to its high polarity .

Advanced Research Questions

Q. What strategies can be employed to address regioselectivity challenges during the introduction of the iodo and fluoro substituents in the benzene ring?

- Methodological Answer : Regioselectivity is controlled via:

- Directing groups : The sulfonamide group acts as a meta-director, guiding electrophilic iodination to the 4-position .

- Protecting groups : Temporary protection of the sulfonamide nitrogen (e.g., with Boc groups) prevents unwanted side reactions during fluorination .

- Catalysts : Palladium catalysts enable selective C–I bond formation in cross-coupling reactions .

Q. How does the electronic environment of the sulfonamide group influence reactivity in nucleophilic substitutions compared to other sulfonamide derivatives?

- Methodological Answer : The electron-withdrawing sulfonamide group activates the benzene ring for electrophilic attack but deactivates it toward nucleophilic substitution. Computational studies (e.g., DFT calculations) quantify the Hammett σ parameter for the –SONMe group, predicting reactivity trends. Experimental validation involves kinetic studies using varying nucleophiles (e.g., amines vs. thiols) .

Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., carbonic anhydrase, a common sulfonamide target).

- Molecular Dynamics (MD) : Simulates binding stability under physiological conditions.

- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives, particularly between in vitro and in silico results?

- Methodological Answer :

- Dose-response assays : Re-evaluate activity across a concentration gradient to identify false positives/negatives.

- Metabolic stability tests : Assess compound degradation in cell lysates to explain discrepancies (e.g., rapid metabolism in vitro).

- Orthogonal assays : Use complementary techniques (e.g., fluorescence polarization alongside enzyme inhibition) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.